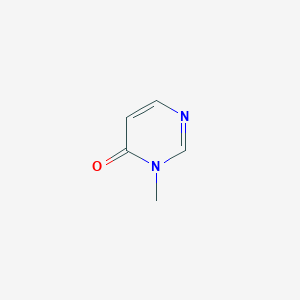
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, also known as MNP, is a chemical compound with potential applications in scientific research. It is a nitroaromatic compound that has been studied for its ability to inhibit enzymes and modulate cell signaling pathways. In
Mechanism Of Action
The mechanism of action of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide is not fully understood, but it is thought to involve the inhibition of enzymes and modulation of cell signaling pathways. 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to bind to the active site of PKC and NOS, preventing their activity. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to activate the MAPK pathway, which can lead to changes in gene expression and cellular function.
Biochemical And Physiological Effects
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has several advantages for use in lab experiments, including its ability to inhibit enzymes and modulate cell signaling pathways. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to have low toxicity in vitro and in vivo, making it a potentially useful tool for studying cellular processes. However, the synthesis of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide can be challenging, and its stability and solubility can be affected by the reaction conditions and storage conditions.
Future Directions
There are several future directions for research on 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide. One area of interest is the development of more efficient synthesis methods for 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide and its effects on cellular processes. Finally, there is potential for the development of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide-based therapies for cancer and neurodegenerative diseases, although more research is needed to explore this possibility.
Conclusion
In conclusion, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide is a chemical compound with potential applications in scientific research. It has been shown to inhibit enzymes, modulate cell signaling pathways, and have various biochemical and physiological effects. While there are challenges associated with the synthesis and use of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, it is a promising tool for studying cellular processes and has potential for the development of novel therapies. Further research is needed to fully understand the potential of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide and its applications in scientific research.
Synthesis Methods
The synthesis of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide involves several steps, including the nitration of 3-methoxy-6-methylpyridazine, followed by the oxidation of the nitro group to yield the desired compound. The reaction conditions and reagents used in the synthesis process can affect the purity and yield of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, making it important to optimize the reaction parameters.
Scientific Research Applications
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and nitric oxide synthase (NOS). Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
properties
CAS RN |
4683-87-8 |
|---|---|
Product Name |
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide |
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
3-methoxy-6-methyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H7N3O4/c1-4-3-5(9(11)12)6(13-2)7-8(4)10/h3H,1-2H3 |
InChI Key |
QSZDOGLESFAOQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=[N+]1[O-])OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N=[N+]1[O-])OC)[N+](=O)[O-] |
Other CAS RN |
4683-87-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)




![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)